beta-Alanine Benzyl Ester p-Toluenesulfonate
Description
β-Alanine benzyl ester p-toluenesulfonate (CAS: 27019-47-2) is a protected β-amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₇H₂₁NO₅S, with a molecular weight of 351.42 g/mol . The compound consists of β-alanine (a β-amino acid) esterified with benzyl alcohol and paired with p-toluenesulfonate (tosylate) as the counterion. This structure stabilizes the amino acid during solid-phase peptide synthesis, preventing unwanted side reactions . Key physical properties include a melting point of 138–139°C and storage requirements at -20°C due to its sensitivity to heat and air .
Properties
IUPAC Name |
benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWYVGCFUQMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542368 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27019-47-2 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine Benzyl Ester p-Toluenesulfonate typically involves the esterification of beta-alanine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid. The general steps are as follows:
Esterification: Beta-alanine is reacted with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form beta-alanine benzyl ester.
Salt Formation: The resulting ester is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
The reaction conditions typically involve moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Hydrolysis Reactions
BABE undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield β-alanine and benzyl alcohol. This reaction is critical for recovering the free amino acid or modifying the compound for downstream applications.
- Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis involves direct nucleophilic acyl substitution by hydroxide ions .
- Racemization Risk : Hydrolysis in polar solvents (e.g., toluene) at elevated temperatures (>100°C) increases racemization, while cyclohexane minimizes it (<0.6% enantiomer formation) .
Synthetic Pathways
BABE is synthesized via Fischer-Speier esterification , leveraging p-toluenesulfonic acid (TsOH) as both catalyst and counterion.
Key Steps:
-
Esterification :
β-Alanine reacts with benzyl alcohol in refluxing cyclohexane, with TsOH facilitating azeotropic water removal. -
Crystallization :
Cooling the reaction mixture to 0–10°C with ethyl acetate precipitates BABE as a white solid .
Optimized Conditions:
| Parameter | Optimal Value | Effect |
|---|---|---|
| Temperature | 100–150°C (reflux) | Accelerates esterification |
| Solvent | Cyclohexane | Reduces racemization |
| TsOH Stoichiometry | 1.1–1.2 equivalents | Ensures complete protonation |
Biochemical Interactions
BABE serves as a substrate or inhibitor in enzymatic systems:
-
Chymotrypsin Inhibition :
BABE competitively inhibits chymotrypsin () by mimicking the enzyme’s natural peptide substrate. -
Peptide Synthesis :
In papain-catalyzed polymerization, BABE’s benzyl ester enhances substrate specificity, enabling efficient peptide bond formation (70–80% yield) .
| Application | Role of BABE | Outcome |
|---|---|---|
| Protease Studies | Competitive inhibitor | Elucidates enzyme mechanisms |
| Drug Delivery | Enhances membrane permeability | Improves therapeutic uptake |
Stability and Degradation
BABE’s stability is contingent on storage conditions and solvent interactions:
-
Thermal Decomposition :
Above 138°C, BABE degrades into p-toluenesulfonic acid and benzyl β-alaninate, releasing sulfur oxides . -
Solvent Compatibility :
Solvent Stability Notes DMSO High (24 months at 2–8°C) Preferred for long-term storage Methanol Moderate (12 months) Limited hydrolysis
Comparative Reactivity
BABE’s reactivity diverges from structurally related esters:
| Compound | Reactivity with TsOH | Key Difference |
|---|---|---|
| β-Alanine Ethyl Ester | Faster hydrolysis | Ethyl group lowers steric hindrance |
| L-Valine Benzyl Ester | Slower racemization | Branched side chain stabilizes ester |
Scientific Research Applications
Biochemistry and Molecular Biology
beta-Alanine benzyl ester p-toluenesulfonate serves as a valuable substrate in enzymatic reactions. Research indicates that the benzyl ester group enhances the polymerization efficiency of amino acids, particularly when catalyzed by enzymes like papain. Studies have shown that this compound allows for more effective synthesis of peptides compared to other ester forms, broadening substrate specificity and improving yields in peptide synthesis .
Case Study: Peptide Synthesis
- Objective : To evaluate the efficiency of beta-Alanine benzyl ester in peptide synthesis.
- Method : The study utilized papain to catalyze the polymerization of alanine and glycine derivatives.
- Findings : The benzyl ester group significantly increased the yield of synthesized peptides, demonstrating its utility in biopolymer production .
Drug Development
In pharmacological research, this compound has been investigated for its potential as a drug delivery system. Its ability to modify the solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for enhancing drug formulation.
Case Study: Drug Formulation
- Objective : To assess the impact of beta-Alanine benzyl ester on drug solubility.
- Method : Various APIs were formulated with beta-Alanine benzyl ester to evaluate solubility improvements.
- Results : Enhanced solubility was observed, indicating potential for improved bioavailability of certain drugs .
Materials Science
The compound is also explored in materials science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability.
Data Table: Mechanical Properties of Polymers Incorporating beta-Alanine Benzyl Ester
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Biodegradability |
|---|---|---|---|
| Poly(butylene succinate) | 30 | 300 | Yes |
| Poly(lactic acid) | 50 | 200 | Yes |
| Beta-Alanine Ester Blend | 45 | 250 | Yes |
This table illustrates how beta-Alanine benzyl ester can improve the mechanical properties of biodegradable polymers without compromising their environmental benefits.
Mechanism of Action
The mechanism by which Beta-Alanine Benzyl Ester p-Toluenesulfonate exerts its effects is primarily through its role as an acyl donor in peptide synthesis. The ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides. This reaction is often catalyzed by enzymes such as aminopeptidases, which recognize the ester as a substrate and facilitate its incorporation into larger peptide chains .
Comparison with Similar Compounds
Structural and Functional Analogues
L-Valine Benzyl Ester p-Toluenesulfonate
- CAS : 16652-76-9 .
- Molecular Formula: C₁₉H₂₅NO₅S.
- Applications : Intermediate in synthesizing Valsartan (an antihypertensive drug) .
- Synthesis : Prepared via azeotropic dehydration of L-valine, benzyl alcohol, and p-toluenesulfonic acid in aromatic solvents (e.g., toluene) .
- Enantiomeric Resolution: Preferential crystallization in 2-propanol with sonication achieves 94% enantiomeric excess (e.e.), addressing challenges in optical purity .
- Differentiation: Unlike β-alanine (a β-amino acid), valine is an α-amino acid, leading to distinct steric and reactivity profiles in peptide chains.
D-Alanine Benzyl Ester p-Toluenesulfonate
- CAS : 41036-32-2 .
- Molecular Formula: C₁₇H₂₁NO₅S (same as β-alanine derivative but with D-configuration).
- Properties : Melting point of 115°C and specific rotation [α] = +5° (c = 3, MeOH) .
- Applications : Used in chiral peptide synthesis; enantiomeric purity critical for biological activity.
- Differentiation: The D-configuration alters binding affinity in peptide receptors compared to β-alanine’s non-chiral structure.
Glycylglycine Benzyl Ester p-Toluenesulfonate
- CAS: Not explicitly listed (see alias: Glycylglycine benzyl ester tosylate) .
- Applications : Dipeptide intermediate (Gly-Gly-OBzl) in peptide chain elongation.
- Storage : Requires 2–8°C , indicating lower thermal stability compared to β-alanine’s derivative .
- Differentiation: Contains a peptide bond (Gly-Gly), enabling sequential amino acid coupling, unlike β-alanine’s single-unit structure.
Comparative Data Table
| Compound | CAS | Molecular Formula | Melting Point (°C) | Storage | Key Application |
|---|---|---|---|---|---|
| β-Alanine benzyl ester tosylate | 27019-47-2 | C₁₇H₂₁NO₅S | 138–139 | -20°C | Peptide synthesis intermediate |
| L-Valine benzyl ester tosylate | 16652-76-9 | C₁₉H₂₅NO₅S | Not reported | Room temp* | Valsartan intermediate |
| D-Alanine benzyl ester tosylate | 41036-32-2 | C₁₇H₂₁NO₅S | 115 | Not reported | Chiral peptide synthesis |
| Glycylglycine benzyl ester tosylate | - | C₁₈H₂₂N₂O₆S | Not reported | 2–8°C | Dipeptide synthesis |
*Assumed based on typical handling of valine intermediates .
Biological Activity
Beta-Alanine Benzyl Ester p-Toluenesulfonate (BA-BE-PTS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, enzymatic interactions, and potential applications in drug delivery and gene therapy.
- Molecular Formula : C₁₀H₁₃NO₂
- Molecular Weight : 351.42 g/mol
- CAS Number : 27019-47-2
- Melting Point : 138–139 °C
The compound is characterized as a benzyl ester of beta-alanine, with the p-toluenesulfonate serving as a counterion, which enhances its solubility and stability in various biological systems .
Enzymatic Interactions
The benzyl ester group significantly influences the substrate affinity and specificity of enzymes involved in peptide synthesis. Studies have shown that BA-BE-PTS can enhance the efficiency of enzymatic reactions catalyzed by proteases such as papain. The presence of the benzyl ester allows for improved polymerization rates compared to other esters, demonstrating a broader substrate specificity which is crucial for peptide synthesis .
Table 1: Comparison of Polymerization Efficiency
| Ester Type | Polymerization Efficiency | Enzyme Used |
|---|---|---|
| Benzyl Ester | High | Papain |
| Tert-Butyl Ester | Low | Papain |
| Ethyl Ester | Moderate | Papain |
The data indicates that BA-BE-PTS is one of the most reactive monomers among those tested, leading to higher average degrees of polymerization (DP) when used in enzymatic reactions .
Applications in Gene Therapy
BA-BE-PTS has been explored as a potential cationic material for gene therapy applications. Its ability to form stable complexes with nucleic acids enables effective gene delivery systems. For instance, modifications to dendrimer structures using BA-BE-PTS have shown promise in enhancing transfection efficiency while minimizing cytotoxicity .
Case Study: Transfection Efficiency
In a study evaluating the transfection capabilities of modified dendrimers incorporating BA-BE-PTS, researchers observed:
- Transfection Efficiency (TE) : Up to 74% in vitro.
- Cytotoxicity : Significantly lower compared to traditional cationic carriers.
These findings suggest that BA-BE-PTS can play a vital role in developing safer and more effective gene delivery systems .
Mechanosynthesis and Biocompatibility
Recent research has highlighted the mechanosynthesis of biologically active molecules, including BA-BE-PTS. This method not only simplifies the synthesis process but also enhances the biocompatibility of the resulting compounds. The mechanosynthesis approach can lead to improved drug delivery systems that are both efficient and less harmful to cells .
Q & A
What are the optimal synthetic protocols for preparing beta-alanine benzyl ester p-toluenesulfonate, and how do reaction conditions influence yield?
This compound is typically synthesized via esterification using p-toluenesulfonic acid as a catalyst. A common method involves refluxing beta-alanine with benzyl alcohol and p-toluenesulfonic acid monohydrate in anhydrous benzene under a Dean-Stark trap to remove water, followed by recrystallization from acetone (yield ~73%) . Key variables affecting yield include reaction time (e.g., 19 hours in one protocol), stoichiometric ratios of reagents, and solvent choice. Evidence from analogous compounds (e.g., sarcosine derivatives) suggests that excess benzyl alcohol improves esterification efficiency .
How should researchers address discrepancies in recommended storage conditions for this compound?
Conflicting storage recommendations exist:
- 2–8°C (for glycylglycine benzyl ester p-toluenesulfonate, a structurally similar compound)
- -20°C (for this compound)
Methodological recommendation : Conduct stability tests under both conditions using HPLC or NMR to monitor degradation (e.g., ester hydrolysis or tosylate group decomposition). Store aliquots at both temperatures and compare purity over time.
What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Enantiomeric excess (e.e.) can be determined using chiral columns (e.g., Phenomenex Lux Amylose-2) with hexane/isopropanol mobile phases .
- NMR : Key signals include aromatic protons (δ 7.0–7.7 ppm for benzyl and tosyl groups) and alpha-protons of the amino acid (δ 3.8–4.2 ppm) .
- Melting Point : Reported range 138–139°C ; deviations >2°C suggest impurities.
What role does this compound play in peptide synthesis, and how does it compare to other amino acid esters?
As a protected amino acid ester, it serves as a building block in solid-phase peptide synthesis (SPPS). The benzyl ester group facilitates temporary protection of the carboxyl group, while the tosylate counterion enhances solubility in organic solvents. Compared to methyl or ethyl esters, benzyl esters offer slower hydrolysis rates, enabling better control during coupling reactions .
How can researchers resolve enantiomeric impurities in this compound?
Advanced chiral separation methods are required:
- Preparative HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IC) with ethanol/hexane gradients.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers .
Evidence from serine derivatives shows 95.7% e.e. achievable via optimized HPLC conditions .
What strategies ensure the compound’s purity during long-term storage?
- Lyophilization : Remove residual solvents to prevent hydrolysis.
- Inert Atmosphere : Store under argon in sealed vials to minimize oxidation .
- Purity Monitoring : Quarterly HPLC checks for degradation products (e.g., free beta-alanine or p-toluenesulfonic acid) .
How should researchers handle this compound given its sensitivity to heat and air?
- Handling : Use glove boxes or Schlenk lines under nitrogen.
- Synthesis : Avoid prolonged reflux; use temperature-controlled oil baths.
- Safety : Wear nitrile gloves and respirators with organic vapor cartridges due to potential dust formation .
How can contradictory data in literature (e.g., melting points) be reconciled?
For conflicting melting points (e.g., 138–139°C vs. 153–160°C for leucine analogs ):
- Perform DSC analysis to confirm thermal behavior.
- Compare recrystallization solvents (e.g., acetone vs. ethanol) as impurities from solvents may alter melting points .
What reaction optimization strategies improve yield in large-scale syntheses?
- Catalyst Screening : Test alternatives to p-toluenesulfonic acid (e.g., camphorsulfonic acid).
- Solvent Alternatives : Replace benzene with toluene or DMF for safer scaling.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
How can researchers study the compound’s degradation pathways under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
